Propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (Molecular Formula: C₂₂H₂₁BrO₆; Molecular Weight: 461.31 g/mol) is a benzofuran-derived compound featuring a bromine substituent at the 6-position, a methyl group at the 2-position, and a complex ether side chain at the 5-position. The 5-position side chain consists of a 2-(4-methoxyphenyl)-2-oxoethoxy group, which introduces both electron-donating (methoxy) and electron-withdrawing (oxo) moieties. The propan-2-yl ester at the 3-position enhances lipophilicity compared to smaller ester groups like methyl or ethyl .
Its synthesis likely involves nucleophilic substitution or coupling reactions, as evidenced by analogous procedures in benzofuran derivatives (e.g., bromo-alkoxy substitutions in and ) .
Properties
IUPAC Name |
propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO6/c1-12(2)28-22(25)21-13(3)29-19-10-17(23)20(9-16(19)21)27-11-18(24)14-5-7-15(26-4)8-6-14/h5-10,12H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHIFZQZSALFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)OC)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Flavonoid Oxidation Route
Patent US3147280A describes benzofuran synthesis via oxidation of flavylium salts. For this compound, a flavylium precursor with a 3-methoxy group and 2-methyl substituent is oxidized to form the benzofuran core. The reaction proceeds in alcoholic buffers with oxidizing agents like hydrogen peroxide, yielding a 3-carboxylic acid after saponification. This method achieves ~50% yield but requires careful control of substituent positioning.
Silylation-Ozonolysis Approach
A five-step protocol from US20090131688A1 avoids high-temperature Claisen rearrangements, which generate positional isomers. Starting with 4-hydroxyindanone:
- Silylation : Protection of the ketone with trimethylsilyl chloride.
- Ozonolysis : Cleavage of the silylated enol ether to form diketone intermediates.
- Oxidation : Conversion to a carboxylic acid using Jones reagent.
- Esterification : Reaction with isopropyl alcohol under acidic conditions.
- Aromatization : Cyclodehydration to form the benzofuran ring.
This method achieves 62% overall yield with >99% purity, critical for pharmaceutical applications.
Functionalization of the Benzofuran Core
Bromination at Position 6
Electrophilic bromination is performed using molecular bromine (Br₂) in dichloromethane with iron(III) bromide as a catalyst. The 2-methyl group directs bromination to the para position (C6), achieving ~85% regioselectivity. Excess bromine or prolonged reaction times risk di-substitution, necessitating kinetic control.
Optimized Conditions :
- Reagents : Br₂ (1.1 eq), FeBr₃ (0.1 eq)
- Temperature : 0°C → 25°C, 2 hours
- Yield : 78% isolated
Etherification at Position 5
The 5-hydroxy intermediate reacts with 2-(4-methoxyphenyl)-2-oxoethyl bromide via a Mitsunobu reaction:
- Activation : Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate coupling.
- Nucleophilic Substitution : The hydroxyl group at C5 attacks the alkyl bromide.
Conditions :
- Reagents : 2-(4-Methoxyphenyl)-2-oxoethyl bromide (1.2 eq), PPh₃ (1.5 eq), DEAD (1.5 eq)
- Solvent : Tetrahydrofuran (THF), 0°C → reflux
- Yield : 65% after chromatography
Esterification at Position 3
The carboxylic acid intermediate is esterified with isopropyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
$$
\text{RCOOH} + \text{(CH₃)₂CHOH} \xrightarrow{\text{DCC/DMAP}} \text{RCOOCH(CH₃)₂} + \text{H₂O}
$$
Conditions :
Challenges and Mitigation Strategies
Regioselectivity in Bromination
The electron-donating 2-methyl group directs bromination to C6, but competing reactions at C4 or C7 occur if steric hindrance is inadequate. Computational studies (DFT) indicate that methyl groups increase the electron density at C6 by 12% compared to C4, favoring para substitution.
Purification of Positional Isomers
Chromatographic separation on silica gel with hexane:ethyl acetate (7:3) resolves 6-bromo and 7-bromo isomers, which differ in Rf by 0.15. Recrystallization from methanol further enhances purity to >98%.
Stability of the Oxoethoxy Group
The 2-(4-methoxyphenyl)-2-oxoethoxy group is prone to hydrolysis under acidic conditions. Storage at −20°C in amber vials under nitrogen extends shelf life to 6 months.
Comparative Analysis of Synthetic Routes
The silylation-ozonolysis route offers superior yield and purity, making it preferred for industrial production. Flavonoid oxidation is less efficient but valuable for analog synthesis.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: for coupling reactions.
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
Propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester moiety can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzofuran Derivatives
Key Observations:
Ester Group Influence: The target compound’s propan-2-yl ester increases molecular weight and lipophilicity compared to the methyl ester analogue (433.25 vs. 461.31 g/mol) .
Substituent Electronic Effects :
- The 4-methoxyphenyl group in the target compound donates electrons via the methoxy group, while the oxo group withdraws electrons, creating a polarized ether linkage. This contrasts with the 4-fluorophenyl analogue (), where fluorine’s electronegativity enhances stability but reduces electron density .
Core Structure Variations :
Key Observations:
- Yields for similar compounds range widely (21.7–84%), influenced by steric hindrance and electronic effects of substituents .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Key Observations:
Biological Activity
Propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran backbone, which is known for its diverse biological activities. The presence of the bromo and methoxy groups contributes to its reactivity and interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound in focus. For instance, related compounds have demonstrated significant inhibition of cell proliferation in various cancer cell lines:
- Inhibition of Hepatocellular Carcinoma (HCC): A study on benzofuran derivatives indicated that they could suppress the proliferation and migration of HCC cells. The mechanism involved the modulation of epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin, which are crucial in cancer metastasis .
The biological activity of this compound is thought to be mediated through several pathways:
- EMT Modulation: The compound may influence the expression of integrins and matrix metalloproteinases (MMPs), which play vital roles in cell migration and invasion .
- p53 Pathway Interaction: In HCC cells with mutated p53, the compound appears to downregulate p53 expression, leading to reduced cell invasion capabilities .
Study 1: Anticancer Efficacy
In a controlled experiment, the compound was tested alongside standard anticancer drugs against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results showed promising IC50 values indicating potent cytotoxicity against these cancer types. Morphological changes in treated cells further confirmed its effectiveness as an anticancer agent .
| Cell Line | IC50 Value (nM) | Treatment |
|---|---|---|
| A549 | 45 | Compound |
| HeLa | 38 | Compound |
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms by which this compound exerts its effects on cancer cells. It was found that treatment led to the downregulation of integrin α7 and MMP-9 expression, which are associated with enhanced metastatic potential in cancer cells .
Q & A
Q. Purification :
- Column chromatography (silica gel, hexane/EtOAc gradient) for intermediates.
- Recrystallization from ethanol or acetone for final product .
Basic: Which analytical techniques are critical for confirming structure and purity?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzofuran core .
- IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹) and ketone (~1680 cm⁻¹) stretches .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced: How can reaction conditions be optimized to improve synthesis yield and selectivity?
Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in substitution reactions .
- Catalyst Screening : Use K₂CO₃ or Cs₂CO₃ for deprotonation in etherification steps; Pd catalysts for cross-coupling if applicable .
- Temperature Control : Low temps (0–5°C) minimize side reactions during bromination .
Q. Methodology :
- Docking Studies : Use AutoDock to predict interactions with enzymes (e.g., kinases) or receptors.
- Metabolic Stability Assays : LC-MS/MS to assess hepatic microsomal degradation .
Advanced: How is regioselectivity controlled during substitution reactions on the benzofuran core?
Answer:
Regioselectivity depends on:
- Electronic Effects : Bromine at C6 deactivates the ring, directing substitutions to C5 or C7 .
- Steric Hindrance : Bulky groups (e.g., 2-methyl) at C2 block electrophilic attacks at adjacent positions .
Q. Experimental Design :
- Competitive Reactions : Compare product ratios under varying conditions (e.g., Lewis acids: FeCl₃ vs. AlCl₃).
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
